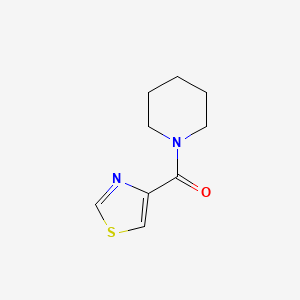

Piperidin-1-yl(thiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

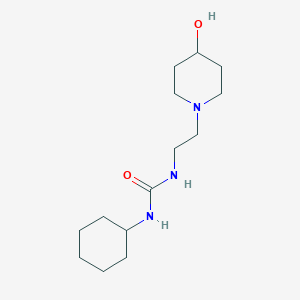

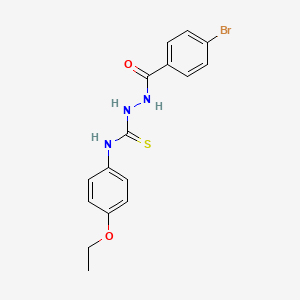

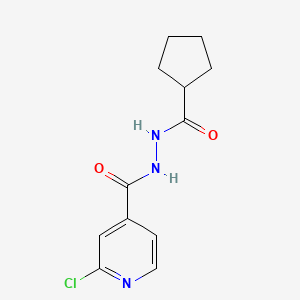

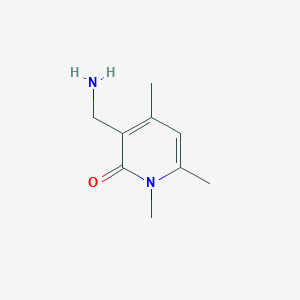

Piperidin-1-yl(thiazol-4-yl)methanone is a compound that is part of a broader class of chemical entities featuring a piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom, and a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. These types of compounds have been studied for their potential pharmacological properties, including anti-mycobacterial activity .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reactions where a piperidine moiety is reacted with various sulfonyl chlorides in the presence of a base, such as triethylamine, and a suitable solvent like methylene dichloride . The process results in the formation of piperidin-1-yl methanone derivatives, which can be further characterized by spectroscopic techniques and confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography, revealing that the piperidine ring often adopts a chair conformation, which is the most stable conformation for six-membered rings due to minimal steric strain . The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron .

Chemical Reactions Analysis

The chemical reactivity of piperidin-1-yl(thiazol-4-yl)methanone derivatives can be inferred from related compounds. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been shown to possess anti-mycobacterial activity, suggesting that the thiazole and piperidine rings can interact with biological targets . The presence of substituents like trifluoromethyl groups can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-1-yl(thiazol-4-yl)methanone derivatives are influenced by their molecular structure. The crystalline form, solubility, melting point, and other physicochemical characteristics are determined by the functional groups attached to the core piperidine and thiazole rings. For example, the introduction of electron-withdrawing groups like nitro or trifluoromethyl can affect the compound's reactivity and interaction with biological systems .

Aplicaciones Científicas De Investigación

Cancer Research

Piperidin-1-yl(thiazol-4-yl)methanone derivatives have shown potential in cancer research. For instance, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone displayed significant growth inhibitory activity against various human cancer cell lines, including glioma, melanoma, and non-small-cell lung cancers. This compound was found to inhibit both alpha-1 Na(+)/K(+)-ATPase (NAK) and Ras oncogene activity, which are therapeutic targets in cancer treatment (Lefranc et al., 2013).

Insecticidal Activity

Research has also explored the use of piperidine thiazole compounds in insect control. Some novel piperidine thiazole compounds have shown insecticidal activities against pests like armyworms. Compounds such as (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone demonstrated high lethal rates at certain concentrations (Ding et al., 2019).

Antimicrobial Activity

The piperidin-1-yl(thiazol-4-yl)methanone scaffold has also been utilized in the development of antimicrobial agents. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives displayed effective antibacterial and antifungal activities against various pathogenic strains (Mallesha & Mohana, 2014).

Anti-Tubercular Activity

Further research identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes for anti-tubercular agents. Several compounds in this class showed promising activity against Mycobacterium tuberculosis with low cytotoxicity, making them potential candidates for tuberculosis treatment (Pancholia et al., 2016).

Antileukemic Activity

Piperidine derivatives have also been studied for their antileukemic activity. Compounds like 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine demonstrated potent antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (Vinaya et al., 2011).

Neuroprotective Activities

Some aryloxyethylamine derivatives of piperidine have shown neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia, suggesting their application in neuroprotection and treatment of ischemic stroke (Zhong et al., 2020).

Extraction of Radioactive Elements

Piperidin-1-yl-methanone derivatives have been used in the extraction of uranium and thorium from nitric acid solutions, indicating their potential in radioactive element processing (Lu Wei-dong, 2002).

Propiedades

IUPAC Name |

piperidin-1-yl(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-6-13-7-10-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQJEVPCVRJMPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(thiazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

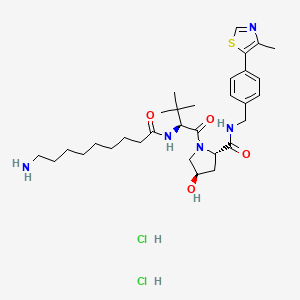

![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)

![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)